molecular formula C23H26N2O5 B2516210 5-[5-(2,4-dimethoxyphenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid CAS No. 402951-46-6

5-[5-(2,4-dimethoxyphenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid

Cat. No.: B2516210
CAS No.: 402951-46-6
M. Wt: 410.47
InChI Key: NWYYVJCCHGRTBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[5-(2,4-dimethoxyphenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid is a useful research compound. Its molecular formula is C23H26N2O5 and its molecular weight is 410.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antitumor Activity

Novel silver complexes derived from bis(pyrazol-1-yl)acetic acid and its derivatives demonstrated significant in vitro antitumor activity. These complexes, including the use of methyl ester derivatives of bis(pyrazol-1-yl)acetate ligands, were found to be more effective than cisplatin against various human cancer cell lines. They showed particular effectiveness against small-cell lung carcinoma (SCLC) cells, highlighting their potential as chemotherapeutic tools (Pellei et al., 2023).

Antimicrobial and Antioxidant Activity

A series of new tetra substituted pyrazolines, including derivatives similar in structure to the compound , were evaluated for their antibacterial and antifungal activity. These compounds were also assessed for antioxidant activity, revealing a structure-activity relationship that underlines the importance of pyrazole derivatives in synthetic and biological applications (Govindaraju et al., 2012).

Photophysical Properties

Research on new pyrazoline derivatives with triphenyl and ester groups, including the synthesis of compounds with dimethoxyphenyl components, explored their photophysical properties. Solvent effects on absorption and fluorescence properties were studied, demonstrating the impact of solvent polarity on solvatochromism behavior and quantum yields. This research highlights the potential application of such compounds in material science and photophysical studies (Şenol et al., 2020).

Synthesis and Structural Analysis

Studies on the synthesis and crystal structure of pyrazole derivatives, including those with carboxamide and ester functionalities, have provided insights into their molecular geometries and hydrogen bonding patterns. Such research aids in the understanding of the structural foundations underlying the biological and chemical properties of pyrazole-based compounds (Prabhuswamy et al., 2016).

Herbicidal Activity

Pyrazole benzophenone derivatives have been synthesized and evaluated for their herbicidal activity, targeting specific enzymes like 4-hydroxyphenylpyruvate dioxygenase. Such studies underscore the potential of pyrazole derivatives in agricultural applications, offering a basis for developing new herbicides (Fu et al., 2017).

Properties

IUPAC Name

5-[3-(2,4-dimethoxyphenyl)-5-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]-5-oxopentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O5/c1-15-7-9-16(10-8-15)19-14-20(18-12-11-17(29-2)13-21(18)30-3)25(24-19)22(26)5-4-6-23(27)28/h7-13,20H,4-6,14H2,1-3H3,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWYYVJCCHGRTBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C(C2)C3=C(C=C(C=C3)OC)OC)C(=O)CCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.